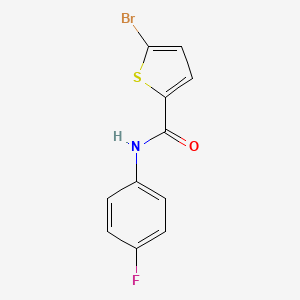

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a 4-fluorophenyl group attached to the carboxamide nitrogen. The bromine atom enhances electrophilic reactivity for further functionalization (e.g., via Suzuki-Miyaura cross-coupling), while the 4-fluorophenyl group introduces steric and electronic effects that influence solubility, bioavailability, and target binding.

Synthesis typically involves coupling 5-bromothiophene-2-carboxylic acid with 4-fluoroaniline using titanium tetrachloride (TiCl₄) as a coupling agent in pyridine, a method analogous to related compounds like 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (75% yield) and 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (80% yield) .

Properties

IUPAC Name |

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGSWGOCKISOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine and fluorophenyl groups can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Substitution: Boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Insights :

- Higher polar surface areas (e.g., pyrazine derivatives) correlate with reduced blood-brain barrier penetration .

Computational and Reactivity Descriptors

DFT studies on analogues reveal substituent effects on electronic properties:

Key Findings :

Biological Activity

5-Bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNOS, with a molecular weight of approximately 300.147 g/mol. The compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of bromine and fluorine substituents contributes to its unique electronic characteristics, enhancing its potential as a drug candidate.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of several cancer cell lines. For example, studies have demonstrated its activity against human leukemia cells, with IC values ranging from 3 to 14 µM, indicating effective cytotoxicity against these malignancies .

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| Human leukemia | 3 - 14 |

| Pancreatic cancer | <20 |

| Breast cancer | <20 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these activities range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 - 50 |

| P. aeruginosa | 40 - 50 |

| S. typhi | Not reported |

| K. pneumoniae | Not reported |

3. Antiviral Activity

This compound has been identified as an inhibitor of enterovirus 71 (EV71), with an EC value of 1.42 µM, indicating low micromolar activity against this virus . This positions the compound as a potential candidate for antiviral drug development.

Table 3: Antiviral Activity Data

| Compound | EC (µM) | Reference Drug EC (µM) |

|---|---|---|

| This compound | 1.42 | Enviroxime (0.15) |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Sodium-Dependent Glucose Co-Transporter 2 (SGLT2) : The compound may influence glucose reabsorption pathways in the kidneys, suggesting potential utility in diabetes management .

- Cell Cycle Modulation : Its effect on cancer cell lines indicates that it may interfere with cell cycle progression, leading to apoptosis in cancerous cells .

Case Studies

Recent studies have highlighted the therapeutic potential of derivatives of this compound:

- Derivatization for Enhanced Activity : Research has shown that modifying the structure can lead to improved pharmacological properties, such as increased potency and selectivity against specific targets .

- Comparative Studies : In comparative evaluations, derivatives such as N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide showed enhanced activity against EV71 compared to other structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.